molecular formula C9H6N2O3 B180278 4-Hydroxycinnoline-3-carboxylic acid CAS No. 18514-85-7

4-Hydroxycinnoline-3-carboxylic acid

Cat. No.: B180278
CAS No.: 18514-85-7
M. Wt: 190.16 g/mol
InChI Key: ZIPLRYYWAXPVMG-UHFFFAOYSA-N
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Description

4-Hydroxycinnoline-3-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C9H6N2O3 It is a derivative of cinnoline, a nitrogenous organic base

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxycinnoline-3-carboxylic acid typically involves the cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water. This reaction yields the desired compound, which can then be decarboxylated and the hydroxyl group reductively removed to obtain the parent heterocycle . Another method involves the conversion of diethyl mesoxalate phenylhydrazone into the corresponding acid, followed by cyclization with titanium tetrachloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can be performed to remove the hydroxyl group, converting it into other derivatives.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various cinnoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-Hydroxycinnoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it shows antibacterial activity by targeting bacterial enzymes and interfering with their metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and bioactivity. Its hydroxyl and carboxylic acid groups make it versatile for various chemical transformations and applications.

Properties

IUPAC Name

4-oxo-1H-cinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLRYYWAXPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968256
Record name 4-Hydroxycinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53512-17-7, 18514-85-7
Record name 53512-17-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxycinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-hydroxycinnoline-3-carboxylic acid in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing various substituted cinnolines. For instance, it can be transformed into 4,6-diaminocinnoline, a compound with potential biological activity. []

Q2: Can you describe a key step in the synthesis of this compound?

A2: A pivotal step involves the cyclization of mesoxalyl chloride phenylhydrazones. This reaction leads to the formation of substituted 4-hydroxycinnoline-3-carboxylic acids. [, ]

Q3: How does this compound react with pyridine and acetic anhydride?

A3: Research indicates that this compound, when treated with pyridine and acetic anhydride, undergoes a specific chemical transformation. [, , ] While the exact details of this reaction require further investigation within the provided abstracts, it highlights the reactivity of the carboxylic acid group and the potential for derivatization.

Q4: Are there alternative synthetic routes to 4,6-diaminocinnoline that bypass the use of this compound?

A4: While this compound represents a viable precursor to 4,6-diaminocinnoline, researchers have explored alternative synthetic pathways. [] These explorations aim to optimize the synthesis by potentially enhancing yields or simplifying reaction steps.

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